molecular formula C14H16N4O2 B13964983 benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B13964983
M. Wt: 272.30 g/mol
InChI Key: WWKQNUHHXINIPB-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the pyrrole ring and other substituents .

Industrial Production Methods

Industrial production of this compound may utilize green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, to enhance yield and reduce environmental impact . These methods are advantageous for scaling up the production while maintaining efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings .

Scientific Research Applications

Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its fused pyrazole-pyrrole ring system and the presence of both amino and ester functional groups.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H16N4O2/c1-17-13(15)11-7-18(8-12(11)16-17)14(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9,15H2,1H3

InChI Key

WWKQNUHHXINIPB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CN(CC2=N1)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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